molecular formula C4H8O B155703 trans-2,3-Dimethyloxirane CAS No. 1758-32-3

trans-2,3-Dimethyloxirane

Cat. No.: B155703
CAS No.: 1758-32-3
M. Wt: 72.11 g/mol
InChI Key: PQXKWPLDPFFDJP-QWWZWVQMSA-N
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Description

trans-2,3-Dimethyloxirane: is an organic compound with the molecular formula C₄H₈O . It is a type of oxirane, which is a three-membered cyclic ether. The compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms in a trans configuration. .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of trans-2-Butene: One common method for preparing trans-2,3-Dimethyloxirane involves the epoxidation of trans-2-butene. This reaction typically uses a peracid, such as peracetic acid or m-chloroperbenzoic acid, as the oxidizing agent.

Industrial Production Methods:

    Catalytic Epoxidation: In industrial settings, this compound can be produced through catalytic epoxidation processes. These processes often employ metal catalysts, such as titanium or molybdenum complexes, to facilitate the epoxidation of trans-2-butene.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2,3-Dimethyloxirane can undergo oxidation reactions to form various products. For example, it can be oxidized to form diols or other oxygenated compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: this compound can participate in substitution reactions, where the oxirane ring is opened, and new substituents are introduced.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Nucleophiles such as water, alcohols, or amines can be used to open the oxirane ring and introduce new substituents.

Major Products Formed:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-2,3-Dimethyloxirane is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

Mechanism of Action

Mechanism:

    Epoxide Ring Opening: The primary mechanism by which trans-2,3-Dimethyloxirane exerts its effects is through the opening of the epoxide ring.

Molecular Targets and Pathways:

    Nucleophilic Attack: The compound’s reactivity is primarily due to the strained three-membered ring, which makes it susceptible to nucleophilic attack.

Comparison with Similar Compounds

Uniqueness:

    Trans Configuration: The trans configuration of the methyl groups in trans-2,3-Dimethyloxirane imparts unique reactivity and physical properties compared to its cis isomer and other similar compounds.

Properties

IUPAC Name

(2R,3R)-2,3-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKWPLDPFFDJP-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21490-63-1
Record name trans-2,3-dimethyloxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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